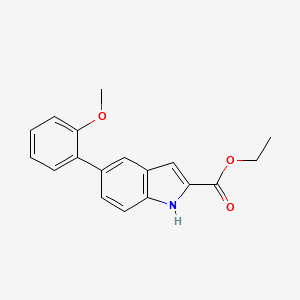
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is a complex peptide compound composed of multiple amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Valine is an essential amino acid that is vital for muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. L-asparagine, L-phenylalanine, glycine, and L-serine are also essential amino acids that contribute to protein synthesis and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are then removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Aplicaciones Científicas De Investigación
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves its interaction with specific molecular targets and pathways. Each amino acid within the peptide contributes to its overall activity. For example, L-Valine is known to stimulate muscle protein synthesis and repair, while L-asparagine plays a role in nitrogen metabolism. The peptide may also interact with cell surface receptors, enzymes, and transporters to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Similar in structure but contains L-leucine instead of L-valine.
L-Isoleucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Contains L-isoleucine instead of L-valine.
L-Valine, L-asparaginyl-L-tyrosylglycyl-L-seryl-: Contains L-tyrosine instead of L-phenylalanine.
Uniqueness
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-valine and L-phenylalanine contributes to its hydrophobicity, while L-asparagine and L-serine provide polar functional groups that enhance its solubility and reactivity.
Propiedades
Número CAS |
574749-81-8 |
|---|---|
Fórmula molecular |
C23H34N6O8 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H34N6O8/c1-12(2)19(23(36)37)29-22(35)16(11-30)27-18(32)10-26-21(34)15(8-13-6-4-3-5-7-13)28-20(33)14(24)9-17(25)31/h3-7,12,14-16,19,30H,8-11,24H2,1-2H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,29,35)(H,36,37)/t14-,15-,16-,19-/m0/s1 |
Clave InChI |
DGLOJDPUGVQOAA-FPXQBCRKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
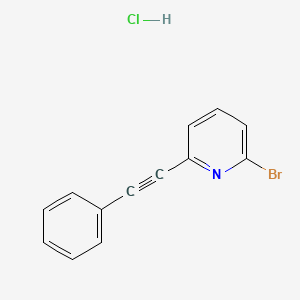


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
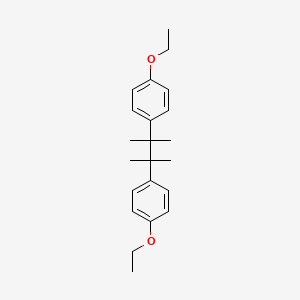
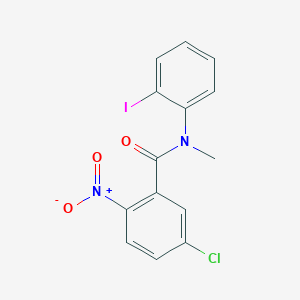
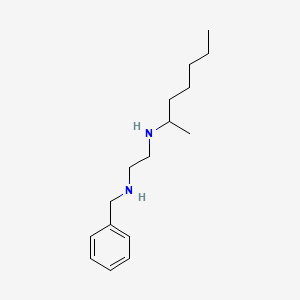
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
